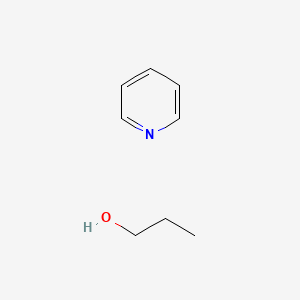

Propan-1-ol--pyridine (1/1)

Description

Propan-1-ol–pyridine (1/1) refers to a molecular complex or adduct formed in a 1:1 molar ratio between propan-1-ol (a primary alcohol) and pyridine (a heterocyclic aromatic compound). These derivatives typically involve propan-1-ol linked to pyridine rings via covalent bonds or as part of supramolecular assemblies, often tailored for pharmaceutical or synthetic applications .

Properties

CAS No. |

62385-31-3 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

propan-1-ol;pyridine |

InChI |

InChI=1S/C5H5N.C3H8O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;4H,2-3H2,1H3 |

InChI Key |

ONPKJFHGQSTSPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCO.C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-1-ol can be synthesized through the catalytic hydrogenation of propionaldehyde. Propionaldehyde is produced via the oxo process by hydroformylation of ethylene using carbon monoxide and hydrogen in the presence of a catalyst such as cobalt octacarbonyl or a rhodium complex . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.

Pyridine can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia. The reaction is carried out at elevated temperatures and in the presence of a catalyst to facilitate the formation of pyridine.

Industrial Production Methods

Industrially, propan-1-ol is produced by the catalytic hydrogenation of propionaldehyde, as mentioned earlier. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product .

Pyridine is produced industrially through the reaction of acetaldehyde and ammonia in the presence of a catalyst. This process is conducted in large reactors with precise control over temperature and pressure to optimize the yield of pyridine.

Chemical Reactions Analysis

Types of Reactions

Propan-1-ol–pyridine (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Propan-1-ol can be oxidized to propanal using oxidizing agents such as acidified potassium dichromate (VI). Further oxidation of propanal can yield propanoic acid.

Reduction: Pyridine can undergo reduction reactions to form piperidine, a saturated heterocyclic amine.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of propan-1-ol.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is used for the reduction of pyridine.

Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for the substitution reactions of propan-1-ol.

Major Products

Oxidation: Propanal and propanoic acid from propan-1-ol.

Reduction: Piperidine from pyridine.

Substitution: Alkyl halides from propan-1-ol.

Scientific Research Applications

Propan-1-ol–pyridine (1/1) has several scientific research applications across various fields:

Chemistry: It is used as a solvent and reagent in organic synthesis. The compound’s unique properties make it suitable for various chemical reactions and processes.

Biology: Propan-1-ol–pyridine (1/1) is used in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of propan-1-ol–pyridine (1/1) depends on the specific reactions and applications it is involved in. For example, in oxidation reactions, propan-1-ol undergoes dehydrogenation to form propanal, which can further react to form propanoic acid. In reduction reactions, pyridine is hydrogenated to form piperidine, involving the addition of hydrogen atoms to the nitrogen and carbon atoms in the pyridine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key pyridine-propan-1-ol derivatives, emphasizing structural variations, molecular properties, and applications.

Table 1: Comparative Analysis of Pyridine-Propan-1-ol Derivatives

Structural and Functional Insights:

In contrast, the fluorine analog (M.W. 170.18) is lighter and may improve metabolic stability in drug design . Price Disparity: The fluorinated compound is listed at $400/g (1 g scale), reflecting its specialized synthetic challenges or niche applications compared to non-halogenated analogs .

Complex Heterocyclic Systems: The piperidine-pyrimidine-propanol derivative (M.W. 249.35) demonstrates the integration of multiple heterocycles, enhancing its versatility in targeting neurological receptors. Its structure aligns with intermediates used in central nervous system (CNS) drug discovery .

Amino Group Positioning: Both 3-(2-Amino-5-halopyridin-3-yl)propan-1-ol derivatives feature amino groups at the C2 position of the pyridine ring. This arrangement likely influences hydrogen-bonding interactions, critical for molecular recognition in catalysis or binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.